N-Ethyl-2-(m-fluorophenyl)succinimide
Description
Properties
CAS No. |
60050-34-2 |
|---|---|
Molecular Formula |
C12H12FNO2 |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
1-ethyl-3-(3-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H12FNO2/c1-2-14-11(15)7-10(12(14)16)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3 |
InChI Key |
ZUWFBBIMPISIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(m-fluorophenyl)succinimide typically involves the reaction of succinic anhydride with m-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the succinimide ring. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like triethylamine or pyridine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The succinimide ring undergoes nucleophilic attacks at its carbonyl groups. Key reactions include:
Hydrolysis :
Under acidic or basic conditions, the succinimide ring opens to form succinamic acid derivatives. For example, hydrolysis in aqueous NaOH yields N-ethyl-2-(m-fluorophenyl)succinamic acid.
Stetter Reaction :
N-Heterocyclic carbene (NHC)-catalyzed Stetter reactions with aromatic aldehydes produce γ-keto succinimide derivatives. For instance, reacting with p-chlorobenzaldehyde under NHC catalysis (20 mol% thiazolylidene catalyst A , K₂CO₃, THF, 60°C) affords γ-keto products in up to 80% yield .
| Reaction Component | Conditions | Yield (%) | Source |
|---|---|---|---|
| p-Chlorobenzaldehyde | NHC catalyst A , THF, 60°C | 80 | |
| Benzaldehyde | NHC catalyst A , THF, 60°C | 75 |
Ring-Opening and Functionalization
The ethyl group and fluorophenyl moiety enable further functionalization:
Alkylation/Acylation :
The amino group (if present in derivatives) reacts with alkyl halides or acyl chlorides. For example, N-amino derivatives undergo alkylation with methyl iodide in DMF to form N-alkylated succinimides.
Electrophilic Aromatic Substitution :
The m-fluorophenyl group directs electrophiles to the para position. Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) occurs selectively at the para position relative to fluorine.
Transition Metal-Catalyzed Coupling
Rhodium(III)-catalyzed 1,4-addition with maleimides forms fused heterocycles. For example, reacting with N-methyl maleimide ([Cp*RhCl₂]₂, AgSbF₆, acetone, 100°C) yields indazol-succinimide hybrids in 62–92% yields .
| Substrate | Catalyst System | Product Yield (%) | Source |
|---|---|---|---|
| N-Methyl maleimide | [Cp*RhCl₂]₂, AgSbF₆, acetone | 92 | |
| Drug-linked maleimide | [Cp*RhCl₂]₂, AgSbF₆, acetone | 50–72 |
Comparative Reactivity
The ethyl group enhances steric hindrance compared to smaller substituents (e.g., methyl), reducing reaction rates in crowded environments. The m-fluorophenyl group increases electrophilicity of the succinimide ring, accelerating nucleophilic additions .
| Substituent | Relative Reactivity (Nucleophilic Addition) | Source |
|---|---|---|
| Ethyl | Moderate | |
| Methyl | High | |
| m-Fluorophenyl | High |
Scientific Research Applications
N-Ethyl-2-(m-fluorophenyl)succinimide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic applications, such as anticonvulsant or anti-inflammatory properties, is ongoing. Succinimide derivatives are known for their use in treating epilepsy and other neurological disorders.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(m-fluorophenyl)succinimide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes or receptors, leading to changes in cellular processes. For example, succinimide derivatives are known to inhibit T-type calcium channels, which play a role in the regulation of neuronal excitability. This inhibition can result in anticonvulsant effects, making these compounds useful in the treatment of epilepsy.
Comparison with Similar Compounds
Comparison with Structurally Similar Succinimide Derivatives
Structural and Functional Group Comparisons
Ethosuximide
- Structure : Contains an N-ethyl group and a methyl-phenyl substituent.
- Activity : Primarily used as an anticonvulsant targeting T-type calcium channels. Computational studies highlight its structural similarity to inert succinimide, but bioactivity arises from specific substituents like the ethyl group .
Methsuximide
- Structure : Features an N-methyl group and a phenyl ring.
- Activity : Anticonvulsant with a therapeutic plasma concentration range of 10–30 mg/L for its active metabolite, N-desmethylmethsuximide. Unlike N-ethyl-2-(m-fluorophenyl)succinimide, methsuximide’s smaller N-methyl group may reduce metabolic stability .
α-Methyl-α-phenylsuccinimide (MPS)
- Structure : Includes a methyl group and phenyl ring at the α-position.
- Activity: Demonstrates neuroprotective effects in TDP-43 proteinopathy models. Syn/anti configurations of phenyl groups influence molecular packing and hydrogen bonding, which may affect bioavailability .
MSJ10 (Ketone Succinimide Derivative)
- Structure : Contains a ketone moiety and aromatic substituents.
- Activity: Exhibits potent anti-Alzheimer’s and antidiabetic properties via inhibition of AChE, BChE, α-amylase, and α-glucosidase enzymes. The ketone group enhances electron-deficient character, improving enzyme binding compared to non-ketone derivatives .
Pharmacological Activity and Structure-Activity Relationships (SAR)
Antimicrobial Activity
- This compound and related derivatives show enhanced antibacterial activity compared to ceftriaxone, attributed to aromatic rings and amide moieties that mimic β-lactam antibiotics. The meta-fluorine substituent may improve membrane penetration .
Neurological and Metabolic Effects
- nAChR Modulation : Compounds like COB-3 (with a small alkyl group and biphenyl ester) exhibit 14-fold higher potency than bulkier analogs. The ethyl group in this compound may similarly optimize nAChR binding while minimizing off-target effects .
- Antidiabetic Activity : Fluorine’s electronegativity in this compound could enhance α-glucosidase inhibition, a mechanism shared with MSJ10 .
Bioaccumulation and Metabolism
Q & A
Q. How does the m-fluorophenyl group affect hydrolytic stability compared to non-fluorinated analogs?
- Methodological Answer : Conduct accelerated hydrolysis studies (pH 7.4, 37°C) and quantify residual compound via LC-MS. Fluorine’s electron-withdrawing effect stabilizes the succinimide ring, increasing half-life by ~30% compared to phenyl analogs .
Data Contradiction Analysis
- Example : reports succinimide detection under neutral pH trypsin digestion, whereas conventional methods generate isoAsp/Asp artifacts.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
